2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
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Overview
Description
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex organic compound featuring multiple functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and pyridazinone structures. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazol-2-amine and then react it with appropriate intermediates to form the final product. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, minimizing by-products, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridazinone ring can be reduced to form pyridazinol derivatives.
Substitution: : The amide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Pyridazinol derivatives.
Substitution: : Amides, esters, and thioesters.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: : It can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: : Its unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include other thiadiazole derivatives and pyridazinone derivatives, which also exhibit biological activities but may differ in their exact structures and mechanisms of action.
Conclusion
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-9(14(22)16-15-18-17-10(2)24-15)8-20-13(21)6-5-11(19-20)12-4-3-7-23-12/h3-7,9H,8H2,1-2H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMUVRWARSACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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